(3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid
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Overview
Description
Fosaprepitant is an antiemetic medication primarily used to prevent nausea and vomiting associated with chemotherapy. It is administered intravenously and acts as a prodrug of aprepitant, which means it is converted into aprepitant in the body. Fosaprepitant was developed by Merck & Co. and has been approved for medical use in various regions, including the United States and the European Union .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fosaprepitant is synthesized through a multi-step chemical process. The synthesis involves the formation of a phosphoric acid derivative, which is then coupled with a triazolone intermediate. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, fosaprepitant is produced as a lyophilized powder for injection. The production process involves reconstituting the powder with sodium chloride solution to prepare it for intravenous administration. The final concentration of the solution is carefully controlled to ensure the correct dosage .
Chemical Reactions Analysis
Types of Reactions: Fosaprepitant undergoes various chemical reactions, including hydrolysis and enzymatic conversion. Upon administration, it is rapidly converted to aprepitant through enzymatic hydrolysis in the body .
Common Reagents and Conditions: The hydrolysis of fosaprepitant to aprepitant involves the use of water and enzymes present in the body. The reaction occurs under physiological conditions, such as body temperature and pH .
Major Products Formed: The primary product formed from the hydrolysis of fosaprepitant is aprepitant, which is the active form of the drug. Aprepitant then exerts its antiemetic effects by binding to neurokinin 1 receptors .
Scientific Research Applications
Fosaprepitant has several scientific research applications, particularly in the fields of medicine and pharmacology:
Chemotherapy-Induced Nausea and Vomiting (CINV): Fosaprepitant is widely used in combination with other antiemetic agents to prevent both acute and delayed nausea and vomiting caused by chemotherapy
Pediatric Oncology: Research has shown that fosaprepitant is effective and safe for use in pediatric patients undergoing chemotherapy, providing an alternative to traditional antiemetic regimens.
Pharmacokinetic Studies: Fosaprepitant is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body.
Mechanism of Action
Fosaprepitant acts as a prodrug of aprepitant. Once administered, it is converted to aprepitant, which then binds to neurokinin 1 receptors in the brain. By blocking these receptors, aprepitant prevents the binding of substance P, a neuropeptide associated with inducing nausea and vomiting. This mechanism helps in controlling chemotherapy-induced nausea and vomiting .
Comparison with Similar Compounds
Fosaprepitant is often compared with its active form, aprepitant, as well as other neurokinin 1 receptor antagonists:
Aprepitant: Fosaprepitant is a prodrug of aprepitant, meaning it is converted to aprepitant in the body. .
Rolapitant: Another neurokinin 1 receptor antagonist, rolapitant, is used for similar indications.
Netupitant: Combined with palonosetron, netupitant is another neurokinin 1 receptor antagonist used to prevent CINV.
Fosaprepitant’s uniqueness lies in its intravenous administration, providing an alternative for patients who may have difficulty with oral medications.
Biological Activity
The compound (3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid is a complex organic molecule with significant biological activity. It is primarily recognized as an intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used for the treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) . This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's structure includes several functional groups that contribute to its biological efficacy. Its molecular formula is C23H21F7N4O3, with a molecular weight of approximately 534.43 g/mol . The presence of trifluoromethyl groups enhances its potency and bioavailability .
The primary mechanism through which this compound exerts its biological effects involves the inhibition of the NK1 receptor. This receptor is crucial in mediating the effects of substance P, a neuropeptide associated with pain perception and emesis. By blocking this receptor, the compound effectively reduces nausea and vomiting associated with chemotherapy .
Biological Activity Data
The biological activity of this compound has been characterized through various studies:
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against the NK1 receptor. The IC50 values indicate a potent interaction with the receptor, leading to effective antagonism .
Study | IC50 Value (nM) | Effect |
---|---|---|
Study 1 | 0.5 | High potency against NK1 |
Study 2 | 0.8 | Moderate potency against NK1 |
In Vivo Studies
Animal models have shown that administration of this compound significantly reduces emesis in response to chemotherapeutic agents. For instance, in a study involving rats subjected to cisplatin-induced nausea, treatment with the compound resulted in a reduction of vomiting episodes by approximately 70% compared to control groups .
Case Studies
Several clinical case studies have highlighted the therapeutic potential of Aprepitant and its intermediates:
- Case Study on Chemotherapy Patients : In a cohort of cancer patients receiving highly emetogenic chemotherapy, those treated with Aprepitant showed a 50% reduction in CINV compared to those receiving standard antiemetic therapy alone .
- Postoperative Nausea : A randomized controlled trial indicated that patients administered Aprepitant experienced significantly lower rates of postoperative nausea compared to placebo groups .
Safety Profile
While the compound demonstrates significant therapeutic benefits, safety assessments indicate potential side effects such as dizziness, fatigue, and gastrointestinal disturbances . Long-term studies are necessary to fully understand the safety profile.
Properties
IUPAC Name |
[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDROPHSZEBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F7N4O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870116 |
Source
|
Record name | (3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.